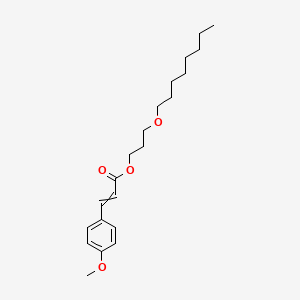
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate is a synthetic organic compound that belongs to the class of thiazolium salts. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features chlorophenyl and phenyl groups, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the methylation of the thiazole nitrogen and the addition of perchloric acid to form the perchlorate salt. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or completely reduce it to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles.
Scientific Research Applications
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. This is particularly relevant in its antimicrobial and anticancer activities, where it can disrupt essential cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate can be compared with other thiazole derivatives, such as:
2-(2-Chlorophenyl)-4-phenylthiazole: Lacks the methyl group and perchlorate ion, resulting in different chemical and biological properties.
5-Methyl-4-phenylthiazole:
2-Phenylthiazole: A simpler structure with different chemical behavior and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
599184-07-3 |
|---|---|
Molecular Formula |
C16H13Cl2NO4S |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H13ClNS.ClHO4/c1-12-14(13-7-3-2-4-8-13)11-18(19-12)16-10-6-5-9-15(16)17;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YXBQDLJXLZSXGJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[N+](S1)C2=CC=CC=C2Cl)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


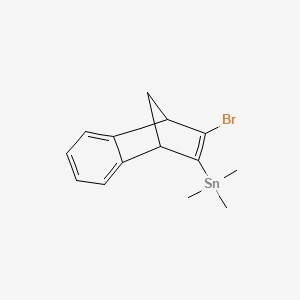

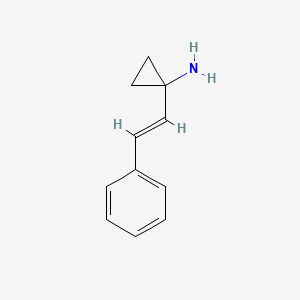
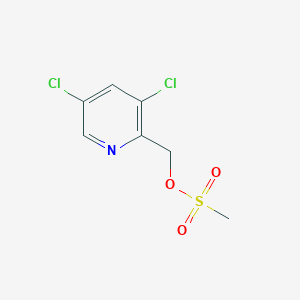
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)
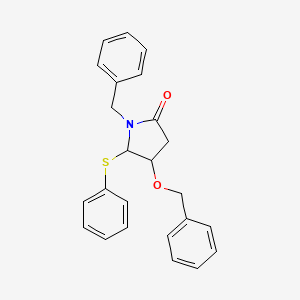
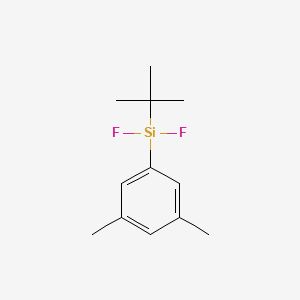
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)


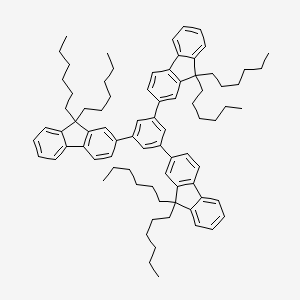
![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
